1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the pyrrolidine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole derivatives: Compounds with oxidized indole moiety.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structure.
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide is unique due to its specific combination of indole, pyrrolidine, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H29N3O2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-3-4-5-9-22-21(26)17-12-20(25)24(14-17)10-8-16-13-23-19-7-6-15(2)11-18(16)19/h6-7,11,13,17,23H,3-5,8-10,12,14H2,1-2H3,(H,22,26) |
InChI Key |
QFYZZMBZELMTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.